molecular formula C12H16N2O2 B11926598 tert-Butyl (4-vinylpyridin-3-yl)carbamate

tert-Butyl (4-vinylpyridin-3-yl)carbamate

Cat. No.: B11926598
M. Wt: 220.27 g/mol
InChI Key: BBFOZMZLSLPTOJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-vinylpyridin-3-yl)carbamate is a chemical building block of significant value in drug discovery and organic synthesis. Its core structure incorporates both a protected amine, via the tert-butyloxycarbonyl (Boc) group, and a vinyl group on a pyridine ring, making it a versatile intermediate for the construction of more complex molecules. Recent research has demonstrated the direct application of this compound in a novel strategy for generating hits against Mycobacterium tuberculosis . It was utilized as a key starting material in the synthesis of a focused screening set of compounds designed to target CYP121A1, a cytochrome P450 enzyme essential for the bacterial survival and a validated target for new anti-tuberculosis therapeutics . The vinyl group is a critical reactive handle that can undergo further chemical transformations, such as reactions with indoles, to create diverse chemical libraries for biological screening . This makes this compound particularly useful for researchers in medicinal chemistry working on infectious diseases, as part of structure-based design campaigns aimed at developing novel anti-tB agents with new mechanisms of action . As a Boc-protected amine, it facilitates straightforward purification and subsequent deprotection to access the primary amine under mild acidic conditions. This product is intended for research and development purposes in a laboratory setting only.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

tert-butyl N-(4-ethenylpyridin-3-yl)carbamate

InChI

InChI=1S/C12H16N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h5-8H,1H2,2-4H3,(H,14,15)

InChI Key

BBFOZMZLSLPTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process employs an iridium-based photocatalyst, such as [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆, which facilitates single-electron transfer (SET) to generate alkyl radicals from tertiary carbamates. The vinylpyridine acts as a radical acceptor, enabling coupling at the α-position of the carbamate. Key parameters include:

  • Catalyst loading : 2–5 mol%

  • Light source : Blue LEDs (450 nm)

  • Solvent : Dichloromethane (DCM) or acetonitrile

  • Temperature : Room temperature (25°C)

For example, tert-butyl piperidine-1-carboxylate reacts with 4-vinylpyridine to yield tert-butyl 4-(4-vinylpyridin-3-yl)piperidine-1-carboxylate in 47% yield after 24 hours.

Substrate Scope and Limitations

The reaction tolerates diverse carbamate substrates, including piperidine, azepane, and cyclohexyl derivatives (Table 1). However, sterically hindered carbamates exhibit reduced yields due to slower radical formation.

Table 1: Photocatalytic Synthesis of tert-Butyl (4-Vinylpyridin-3-yl)carbamate Derivatives

SubstrateProductYield (%)Conditions
tert-Butyl piperidine-1-carboxylatetert-Butyl 4-(4-vinylpyridin-3-yl)piperidine-1-carboxylate47DCM, 24 h, 25°C
tert-Butyl azepane-1-carboxylatetert-Butyl 2-(4-vinylpyridin-3-yl)azepane-1-carboxylate41DCM, 18 h, 25°C
tert-Butyl cyclohexylcarbamatetert-Butyl cyclohexyl(4-vinylpyridin-3-yl)carbamate23MeCN, 30 h, 25°C

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., sulfonates) by 4-vinylpyridin-3-amine intermediates represents a classical route to this carbamate.

Stepwise Synthesis via Sulfonate Intermediates

A patented method for analogous compounds involves:

  • Lactone sulfonation : Treating a lactone with a sulfonating agent (e.g., SO₃·DMF complex) to generate a sulfonate ester.

  • Nucleophilic displacement : Reacting the sulfonate with a tert-butyl carbamate-protected amine under basic conditions.

  • Deprotection : Removing the Boc group using trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA).

For instance, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate undergoes sulfonation followed by displacement with 4-vinylpyridin-3-amine to afford the target compound.

Optimization of Base and Solvent Systems

Critical factors for high yields in nucleophilic substitution include:

  • Base selection : Triethylamine (TEA) or DIPEA in stoichiometric amounts (1.5–2.0 equivalents).

  • Solvent polarity : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) enhances nucleophilicity.

  • Temperature control : Reactions conducted at 45–70°C prevent vinyl group degradation.

Comparative Analysis of Synthesis Methods

The choice of method depends on substrate availability, scalability, and functional group tolerance.

Table 2: Method Comparison for this compound Synthesis

ParameterPhotocatalytic AlkylationNucleophilic Substitution
Yield range 23–77%30–65%
Reaction time 18–30 h12–48 h
Catalyst cost High (Ir complexes)Low (TEA, DIPEA)
Functional group tolerance Moderate (sensitive to steric hindrance)High (works with sulfonates, amines)
Scalability Limited by light penetrationSuitable for bulk synthesis

Photocatalytic methods excel in atom economy but require expensive catalysts. In contrast, nucleophilic substitution offers better scalability but generates stoichiometric waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (4-vinylpyridin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This allows for selective modifications and synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (4-vinylpyridin-3-yl)carbamate can be compared to other pyridinyl carbamates and vinyl-substituted analogs. Below is a detailed analysis supported by evidence:

Table 1: Structural Comparison of Pyridinyl Carbamates

Compound Name Substituents (Pyridine Ring) Reactivity/Applications Reference(s)
This compound 4-vinyl, 3-carbamate Polymerization, medicinal intermediates N/A (hypothetical)
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-iodo, 2-methoxy, 3-carbamate Cross-coupling reactions (e.g., Suzuki)
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-hydroxymethyl, 3-carbamate Bioconjugation, prodrug design
tert-Butyl pyridin-3-ylcarbamate 3-carbamate only Basic carbamate scaffold for derivatization
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy, 3-carbamate Chelation, metal-binding studies

Key Findings

Reactivity of Vinyl vs. Iodo/Methoxy Groups :

  • The 4-vinyl group in the target compound enhances its utility in polymerization or Diels-Alder reactions, unlike the 4-iodo substituent in tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, which is tailored for cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) .
  • Methoxy or hydroxy groups (e.g., in tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) introduce steric and electronic effects that influence solubility and hydrogen-bonding interactions, critical for crystallography and drug design .

Functional Group Versatility :

  • The hydroxymethyl group in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate enables bioconjugation or prodrug strategies, a feature absent in the vinyl-substituted analog .
  • Tert-butyl carbamates without additional substituents (e.g., tert-butyl pyridin-3-ylcarbamate) serve as simpler intermediates for further functionalization .

Crystallographic and Structural Studies: Structural determination of such compounds often employs tools like SHELX for refinement and ORTEP for graphical representation, as noted in crystallography software documentation .

Biological Activity

Tert-butyl (4-vinylpyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible therapeutic agent against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : [1523530-35-9]

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, thereby improving neurotransmission in cholinergic pathways affected in neurodegenerative conditions .
  • Amyloid Beta Aggregation Prevention : Studies suggest that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. It has been observed to reduce the formation of fibrils from amyloid beta (Aβ) by approximately 85% at concentrations around 100 µM .
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory responses in astrocytes by reducing levels of pro-inflammatory cytokines such as TNF-α, which are elevated during neurodegeneration .

Biological Activity Data

Biological ActivityObservationsReferences
AChE InhibitionIC50_{50} = 0.17 µM
Amyloid Beta Aggregation85% inhibition at 100 µM
TNF-α ReductionSignificant decrease in astrocytic cultures

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated that while Aβ significantly reduced cell viability, co-treatment with the compound improved cell viability from 43.78% to 62.98%, suggesting protective effects against Aβ-induced toxicity .

Case Study 2: In Vivo Efficacy

In vivo studies using a scopolamine-induced model of cognitive impairment showed that while this compound decreased β-secretase activity and Aβ levels, its efficacy was less pronounced compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR confirms vinyl proton signals (δ 5.2–6.8 ppm, coupled doublets) and tert-butyl singlet (δ 1.4 ppm). ¹³C NMR identifies carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 249.147) .
  • IR Spectroscopy : Carbamate C=O stretch appears at ~1700 cm⁻¹.

What challenges arise in the regioselective functionalization of the pyridine ring during synthesis?

Advanced
Regioselectivity is influenced by electronic and steric factors :

  • The 4-vinyl group may direct electrophilic substitutions to the 2- or 6-position due to resonance effects. Computational studies (DFT) can predict reactivity patterns .
  • Mitigation : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd) to control site selectivity .

How can computational chemistry aid in predicting reaction pathways for this compound?

Q. Advanced

  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and transition states for hydrolysis or cross-coupling reactions .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for carbamate stability .
  • Electronic Properties : DFT calculations assess the vinyl group’s impact on carbamate electrophilicity.

What are the typical reaction conditions for hydrolysis of the carbamate group?

Q. Basic

  • Acidic Hydrolysis : Use HCl (4M in dioxane) or TFA (20% in DCM) at 0–25°C. Monitor deprotection via loss of tert-butyl NMR signals .
  • Basic Hydrolysis : NaOH (1M) in THF/H₂O (1:1) at 60°C, but risk vinyl group degradation.

What strategies mitigate competing side reactions when modifying the vinyl group?

Q. Advanced

  • Protection : Temporarily protect the carbamate with acid-labile groups (e.g., Fmoc) during vinyl functionalization .
  • Catalyst Screening : Use Pd-Xantphos complexes to suppress β-hydride elimination in cross-couplings .
  • Low-Temperature Conditions : Perform reactions at –20°C to stabilize reactive intermediates.

What analytical techniques confirm the purity of this compound?

Q. Basic

  • HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Melting Point : Compare experimental values (e.g., 103–106°C) with literature to detect impurities .

How does the vinyl group influence the compound’s electronic properties compared to halogenated analogs?

Q. Advanced

  • Electron Withdrawal : The vinyl group’s π-system increases electron density at the pyridine nitrogen, enhancing carbamate stability but reducing nucleophilicity. Compare with chloro analogs (: Cl withdraws electrons via inductive effects) .
  • Spectroscopic Evidence : Redshift in UV-Vis spectra (λmax ~270 nm) indicates extended conjugation .

What are the known biological activities of related pyridinyl carbamates, and how might they inform research on this compound?

Q. Basic

  • Enzyme Inhibition : Chloropyridinyl carbamates inhibit serine hydrolases via covalent binding (e.g., acetylcholine esterase) .
  • Hypothesis : The vinyl group may enhance membrane permeability, enabling cellular uptake studies. Test via fluorogenic assays (e.g., Calcein-AM) .

What are the implications of observed contradictions in reported reaction yields, and how can they be resolved?

Q. Advanced

  • Variable Catalysts : Pd vs. Ni catalysts in cross-couplings may explain yield discrepancies (e.g., 40–80%). Screen ligands (e.g., BINAP) for optimization .
  • DOE Approach : Use factorial design (e.g., varying temperature, solvent, and catalyst loading) to identify critical factors .
  • Contamination : Trace moisture or oxygen degrades vinyl groups. Employ Schlenk techniques for air-sensitive steps .

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